2,3,4,5-Tetrachlorobiphenyl

概要

説明

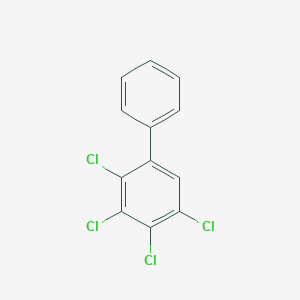

2,3,4,5-Tetrachlorobiphenyl is a polychlorinated biphenyl compound, commonly referred to as PCB 61. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to their ban in many countries .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The process involves multiple steps of chlorination to achieve the desired substitution pattern on the biphenyl ring .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including this compound, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. The reaction conditions were optimized to control the degree of chlorination and the distribution of chlorinated biphenyl congeners .

化学反応の分析

Types of Reactions

2,3,4,5-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl ring.

Oxidation: The compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents.

Substitution: Chlorine atoms on the biphenyl ring can be substituted with other functional groups under appropriate reaction conditions.

Common Reagents and Conditions

Reductive Dechlorination: Common reagents include electron donors such as hydrogen or organic acids.

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used to oxidize this compound.

Substitution: Various nucleophiles can be used to substitute chlorine atoms on the biphenyl ring.

Major Products Formed

Reductive Dechlorination: The major products include lower chlorinated biphenyls such as 2,3,5-Trichlorobiphenyl.

Oxidation: The major products include various oxidized derivatives of the biphenyl ring.

Substitution: The major products depend on the nature of the substituent introduced into the biphenyl ring.

科学的研究の応用

2,3,4,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health hazards. Some of its scientific research applications include:

Environmental Studies: Research on the persistence, bioaccumulation, and degradation of polychlorinated biphenyls in various environmental matrices.

Toxicology: Studies on the toxic effects of polychlorinated biphenyls on human health and wildlife.

Bioremediation: Research on the use of microbial communities to degrade polychlorinated biphenyls in contaminated environments.

Analytical Chemistry: Development of analytical methods for the detection and quantification of polychlorinated biphenyls in environmental samples.

作用機序

The mechanism of action of 2,3,4,5-Tetrachlorobiphenyl involves its interaction with various molecular targets and pathways. It is known to:

Disrupt Endocrine Function: Polychlorinated biphenyls can interfere with the normal functioning of the endocrine system by mimicking or blocking hormones.

Induce Oxidative Stress: The compound can generate reactive oxygen species, leading to oxidative damage to cells and tissues.

Affect Gene Expression: Polychlorinated biphenyls can alter the expression of genes involved in various biological processes.

類似化合物との比較

2,3,4,5-Tetrachlorobiphenyl is one of many polychlorinated biphenyl congeners. Similar compounds include:

2,2’,5,5’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with a different substitution pattern.

2,3,4,4’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with chlorine atoms at different positions on the biphenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity compared to other polychlorinated biphenyl congeners .

生物活性

2,3,4,5-Tetrachlorobiphenyl (PCB 61) is one of the polychlorinated biphenyl (PCB) congeners that has garnered significant attention due to its environmental persistence and potential biological impacts. This article provides a comprehensive overview of its biological activity, focusing on its toxicity, degradation mechanisms, and the microbial communities involved in its bioremediation.

This compound is characterized by four chlorine atoms attached to a biphenyl structure. This configuration contributes to its stability and resistance to degradation in the environment. PCBs are widely recognized as environmental pollutants due to their lipophilicity and ability to bioaccumulate in the food chain.

Toxicological Effects

Research indicates that this compound exhibits various toxicological effects on biological systems:

Microbial Degradation Mechanisms

Microbial communities play a crucial role in the bioremediation of PCB-contaminated environments. The following mechanisms have been identified for the degradation of this compound:

- Reductive Dechlorination : Anaerobic bacteria such as Dehalococcoides have been shown to effectively dechlorinate PCB 61. In laboratory settings, cultures enriched from various sediments demonstrated the ability to remove chlorines from PCB 61 through reductive dechlorination processes .

- Bioelectrochemical Systems : Recent studies have explored the use of bioelectrochemical reactors (BERs) enhanced with iron oxides to improve the dechlorination rates of PCB 61. The presence of dissimilatory iron-reducing bacteria (DIRB) such as Geobacter and Desulfovibrio significantly increased PCB transformation rates .

Case Studies

Several case studies illustrate the biological activity of PCB 61:

- Sediment Microcosm Experiments : In a controlled study using sediment microcosms from Baltimore Harbor, researchers observed that adding PCB 61 resulted in significant changes in microbial community composition. The presence of fatty acids or elemental iron as electron donors facilitated the growth of PCB-degrading bacteria .

- Field Studies in Contaminated Sites : Field investigations have shown that sediments contaminated with PCBs harbor diverse microbial populations capable of degrading these compounds. For example, studies indicated that Dehalococcoides-like populations were statistically correlated with the removal of doubly flanked chlorines from PCB 61 across different sediment types .

Data Tables

The following table summarizes key findings related to the biological activity and degradation pathways of this compound:

特性

IUPAC Name |

1,2,3,4-tetrachloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQDGCWIOSOMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074135 | |

| Record name | 2,3,4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-53-6 | |

| Record name | 2,3,4,5-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/392EXD3SC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。